4-Heptylpyridine

Overview

Description

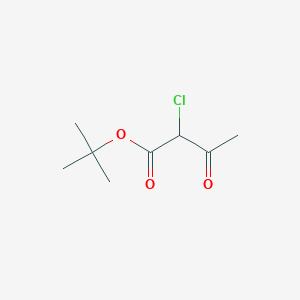

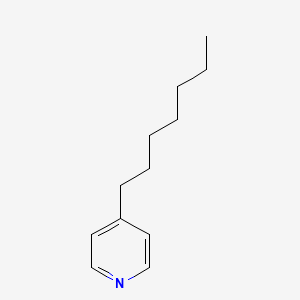

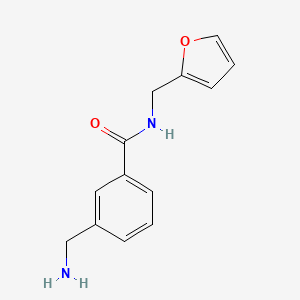

4-Heptylpyridine is a chemical compound with the formula C12H19N . It is a pyridine-based molecule .

Synthesis Analysis

The synthesis of 4-Heptylpyridine and its derivatives is a topic of ongoing research. One approach involves the inverse hydroboration of pyridine with a diboron compound and a proton source .Molecular Structure Analysis

The molecular structure of 4-Heptylpyridine consists of a pyridine ring with a heptyl (seven carbon) chain attached. The molecular weight is 177.2860 .Scientific Research Applications

1. Neurochemical Research

4-Aminopyridine (4-AP), a related compound to 4-Heptylpyridine, has been extensively used in neurochemical research. It acts as a voltage-sensitive K+-channel blocker and has been used in experiments as a depolarizing agent for the release of glutamate in in vitro studies. Its effectiveness in vivo, however, has been questioned due to its varying impacts on extracellular concentrations of neurochemicals like glutamate, glutamine, taurine, and citrulline in the striatum of freely moving rats (Segovia, Porras, & Mora, 1997).

2. Clinical Toxicology

In clinical toxicology, 4-aminopyridine has been recognized for its acute toxicity and is used as an avicide. It is known to enhance transmission at neuromuscular junctions and other synapses, and has been employed clinically in the treatment of prolonged paralysis and Eaton-Lambert syndrome. The understanding of 4-AP's toxicity and its management in overdosescenarios is critical for its safe application in clinical settings (Spyker, Lynch, Shabanowitz, & Sinn, 1980).

3. Neurophysiology

4-Aminopyridine has been used to study the effects on CA1 pyramidal cells of the hippocampus. It has demonstrated significant impacts on neuronal activity in rat hippocampal slices, affecting membrane potentials and synaptic potentials. This research is crucial for understanding the cellular mechanisms of action of 4-AP and related compounds like 4-Heptylpyridine in neural tissues (Perreault & Avoli, 1989).

Safety And Hazards

properties

IUPAC Name |

4-heptylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-6-7-12-8-10-13-11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSRHPJBIOMTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876967 | |

| Record name | PYRIDINE, 4-HEPTYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Heptylpyridine | |

CAS RN |

40089-90-5 | |

| Record name | 4-Heptylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE, 4-HEPTYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

amine](/img/structure/B1340345.png)

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)